7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of related triazolo[4,3-a]pyrazine derivatives often involves multi-step chemical reactions, starting from simple precursors to obtain the complex final products. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a compound with a somewhat related structure, was synthesized from commercially available 2,3-dichloropyrazine through substitution and ring-closure reactions, achieving a total yield of 80.04% (Zhang et al., 2019). This example illustrates the potential synthetic pathways that might be adapted for the synthesis of 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione.
Molecular Structure Analysis
Structural determination is crucial for understanding the properties and reactivity of a compound. The crystal structure of related compounds, such as substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, provides insights into the molecular configuration and the spatial arrangement of atoms within the molecule (Shestopalov et al., 2003). Such analyses are essential for the detailed study of 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, as they inform on potential reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving triazolo[4,3-a]pyrazines can lead to a variety of products depending on the reactants and conditions employed. For example, the base-catalyzed ring transformation of related β-lactams into dihydrothiazolo[3,4-a]pyrazine derivatives reveals the susceptibility of these rings to undergo transformation under certain conditions (Sápi et al., 1997). Such reactions are indicative of the versatile nature of triazolo[4,3-a]pyrazines in synthetic chemistry.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. Although specific data for 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione may not be readily available, studies on related compounds, such as the hydrogen-bonded structures of certain pyrazolo[3,4-b]pyridines, provide insights into how molecular features affect physical properties (Trilleras et al., 2008).
properties
IUPAC Name |
7-(3-methoxyphenyl)-2-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5/c1-29-16-4-2-3-15(11-16)21-9-10-22-17(18(21)25)20-23(19(22)26)12-13-5-7-14(8-6-13)24(27)28/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWQXARTIJMIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
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